1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its versatile applications in various fields. Benzotriazole derivatives are widely recognized for their stability and ability to undergo numerous transformations, making them valuable in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzotriazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include oxidized benzotriazole derivatives, reduced benzotriazole compounds, and substituted benzotriazole derivatives .
Scientific Research Applications
1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized as a UV stabilizer in polymers and plastics to enhance their durability and longevity
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Comparison: this compound stands out due to its unique combination of stability and reactivity. Unlike other benzotriazole derivatives, it offers a balance between ease of synthesis and versatility in chemical reactions. Its ability to undergo multiple transformations while maintaining stability makes it a valuable compound in various applications .
Properties
IUPAC Name |
1-(2-phenylpropan-2-yl)benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-15(2,12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16-17-18/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBRTAFOBLFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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